molecular formula C6H5Cl3N2O B2665376 2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one CAS No. 30148-23-3

2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one

Cat. No. B2665376
CAS RN: 30148-23-3
M. Wt: 227.47
InChI Key: MODGUAUPMUUXLN-UHFFFAOYSA-N
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Description

“2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one” is a chemical compound with the molecular formula C6H5Cl3N2O and a molecular weight of 227.48 . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and are used in the development of new drugs .


Molecular Structure Analysis

The molecular structure of “2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one” includes an imidazole ring, a trichloroacetyl group, and a methyl group . The imidazole ring is a five-membered heterocyclic moiety with two nitrogen atoms .


Physical And Chemical Properties Analysis

“2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one” is a solid with a predicted density of 1.56±0.1 g/cm3 . It has a melting point of 83-84 °C and a predicted boiling point of 272.3±50.0 °C .

Safety and Hazards

“2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one” is a hazardous compound. It is recommended to avoid skin contact and inhalation of its vapors. It should be stored sealed, away from fire sources, heat sources, and oxidizers. In case of accidental contact or ingestion, it is advised to rinse with clean water and seek medical treatment .

properties

IUPAC Name

2,2,2-trichloro-1-(1-methylimidazol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl3N2O/c1-11-3-2-10-5(11)4(12)6(7,8)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODGUAUPMUUXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one

Synthesis routes and methods

Procedure details

To the solution of 1-methyl-1H-imidazole (2 g, 24.4 mmol) in 16 mL of DCM was added dropwise 4.4 g of trichloroacetyl chloride and the resulting mixture was stirred at 25° C. for 6 h. The mixture was cooled to 0° C. and 3.4 mL of triethylamine was added dropwise with stirring. The solvent was evaporated and the residue was purified by flash column chromatography (petroleum ether/DCM=4/1) to give 2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethanone (3.1 g, yield 56%). 1H NMR (300 MHz, CDCl3) δ 7.35 (s, 1H), 7.16 (s, 1H), 4.06 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two

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